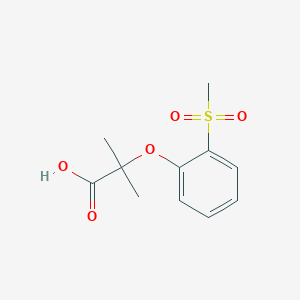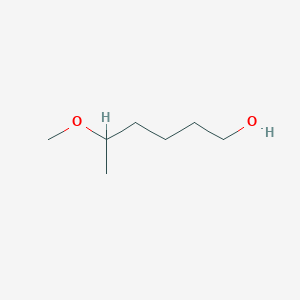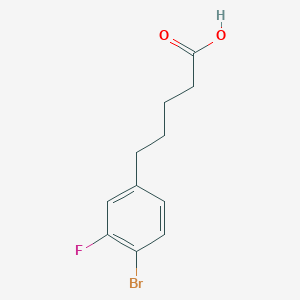
Tert-butyl (3,4-dichloro-5-hydroxyphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (3,4-dichloro-5-hydroxyphenyl)carbamate is an organic compound with the molecular formula C₁₂H₁₂Cl₂N₂O₃
Métodos De Preparación
The synthesis of Tert-butyl (3,4-dichloro-5-hydroxyphenyl)carbamate involves several steps. One common method includes the reaction of 3,4-dichloro-5-hydroxyaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and results in the formation of the desired carbamate compound. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Tert-butyl (3,4-dichloro-5-hydroxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Aplicaciones Científicas De Investigación
Tert-butyl (3,4-dichloro-5-hydroxyphenyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of various chemical products and materials
Mecanismo De Acción
The mechanism of action of Tert-butyl (3,4-dichloro-5-hydroxyphenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Tert-butyl (3,4-dichloro-5-hydroxyphenyl)carbamate can be compared with other similar compounds such as:
3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid: Known for its use as a pharmaceutical intermediate and its anti-inflammatory properties.
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Used in OLED materials and as a pharmaceutical intermediate.
tert-Butyl(3-formyl-4-hydroxyphenyl)carbamate: Another carbamate compound with similar synthetic routes and applications.
Propiedades
Fórmula molecular |
C11H13Cl2NO3 |
|---|---|
Peso molecular |
278.13 g/mol |
Nombre IUPAC |
tert-butyl N-(3,4-dichloro-5-hydroxyphenyl)carbamate |
InChI |
InChI=1S/C11H13Cl2NO3/c1-11(2,3)17-10(16)14-6-4-7(12)9(13)8(15)5-6/h4-5,15H,1-3H3,(H,14,16) |
Clave InChI |
LXHMFLKHZYCLHK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC(=C(C(=C1)Cl)Cl)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-Amino-2-(methylsulfonyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B8396705.png)






![1-{[3-(Methylsulfonyl)phenyl]sulfonyl}-5-phenyl-1H-pyrrole-3-carbaldehyde](/img/structure/B8396753.png)




